![molecular formula C15H18N2O2 B14382058 5-[(6-Methoxyquinolin-8-YL)amino]pentan-2-one CAS No. 88714-71-0](/img/structure/B14382058.png)
5-[(6-Methoxyquinolin-8-YL)amino]pentan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(6-Methoxyquinolin-8-YL)amino]pentan-2-one is a chemical compound that features a quinoline moiety substituted with a methoxy group at the 6-position and an amino group at the 8-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(6-Methoxyquinolin-8-YL)amino]pentan-2-one typically involves the following steps:
Starting Material Preparation: The synthesis begins with 6-methoxyquinolin-8-amine, which can be prepared from 4-methoxy-2-nitroaniline and glycerol through a Skraup reaction, followed by reduction with SnCl2 to yield 6-methoxyquinolin-8-amine.
Formation of the Intermediate: The 6-methoxyquinolin-8-amine is then reacted with chloroacetyl chloride to form an amide intermediate.
Substitution Reaction: The terminal chloro group of the amide intermediate is substituted with an azide group using sodium azide in DMF as the solvent.
Staudinger Reaction: The azide group is converted to an amine using triphenylphosphine in a Staudinger reaction.
Final Coupling: The resulting amine is then coupled with pentan-2-one to form the final product, this compound.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
5-[(6-Methoxyquinolin-8-YL)amino]pentan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can be performed to modify the quinoline ring or the ketone group.
Substitution: The amino group at the 8-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various reduced forms of the quinoline ring or the ketone group.
Wissenschaftliche Forschungsanwendungen
5-[(6-Methoxyquinolin-8-YL)amino]pentan-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antimalarial activity, particularly against Plasmodium falciparum.
Biological Research: It is used in the development of new antiplasmodial agents and other therapeutic compounds.
Materials Science: The quinoline moiety makes it a candidate for the synthesis of fluorescent sensors and other materials with unique optical properties.
Wirkmechanismus
The mechanism of action of 5-[(6-Methoxyquinolin-8-YL)amino]pentan-2-one involves its interaction with specific molecular targets. In the context of its antimalarial activity, the compound is believed to interfere with the heme detoxification pathway in Plasmodium falciparum, leading to the accumulation of toxic heme and subsequent parasite death . The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methoxyquinolin-8-amine: A precursor in the synthesis of 5-[(6-Methoxyquinolin-8-YL)amino]pentan-2-one.
8-Quinolinamines: These compounds share a similar quinoline core and have been studied for their broad-spectrum anti-infective properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and amino groups at the 6- and 8-positions, respectively, contribute to its potential as an antimalarial agent and its utility in materials science.
Eigenschaften
CAS-Nummer |
88714-71-0 |
|---|---|
Molekularformel |
C15H18N2O2 |
Molekulargewicht |
258.32 g/mol |
IUPAC-Name |
5-[(6-methoxyquinolin-8-yl)amino]pentan-2-one |
InChI |
InChI=1S/C15H18N2O2/c1-11(18)5-3-7-16-14-10-13(19-2)9-12-6-4-8-17-15(12)14/h4,6,8-10,16H,3,5,7H2,1-2H3 |
InChI-Schlüssel |
PZJQAEQJRHGSAM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CCCNC1=C2C(=CC(=C1)OC)C=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-Bis[(4-iodophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14381975.png)

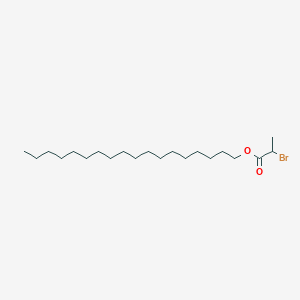
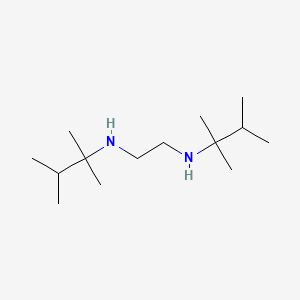
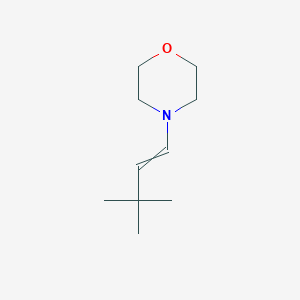

![2,2'-[(2,6,8-Trichloroquinazolin-4-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14382019.png)
![Diethyl [8-(5-hexylfuran-2-yl)octyl]propanedioate](/img/structure/B14382027.png)
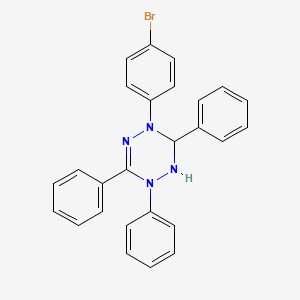
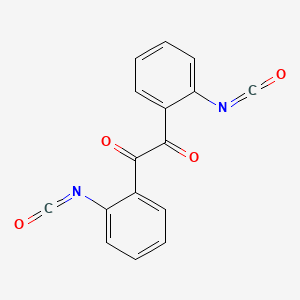
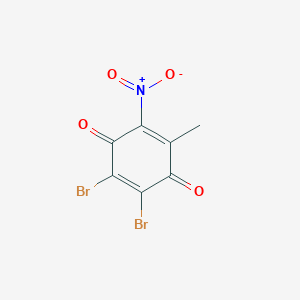
![4-[(3-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14382045.png)
![5-[2,3,5,6-Tetramethyl-4-(methylsulfanyl)phenyl]cyclohexane-1,3-dione](/img/structure/B14382047.png)

